N-(4-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cannabinoid CB2 receptor 1,8-naphthyridine scaffold selectivity

N-(4-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule belonging to the 1,8-naphthyridin-2(1H)-one-3-carboxamide class. This chemical scaffold has been identified in peer-reviewed medicinal chemistry literature as a privileged structure for developing selective cannabinoid CB2 receptor (CB2R) ligands, with potential applications in inflammation, neuropathic pain, and oncology research.

Molecular Formula C16H12ClN3O2
Molecular Weight 313.74
CAS No. 899968-88-8
Cat. No. B2772969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS899968-88-8
Molecular FormulaC16H12ClN3O2
Molecular Weight313.74
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClN3O2/c1-20-14-10(3-2-8-18-14)9-13(16(20)22)15(21)19-12-6-4-11(17)5-7-12/h2-9H,1H3,(H,19,21)
InChIKeyHOHLWIRTKZVGLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899968-88-8): Chemical Class and Procurement Context


N-(4-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule belonging to the 1,8-naphthyridin-2(1H)-one-3-carboxamide class. This chemical scaffold has been identified in peer-reviewed medicinal chemistry literature as a privileged structure for developing selective cannabinoid CB2 receptor (CB2R) ligands, with potential applications in inflammation, neuropathic pain, and oncology research [1]. However, no published experimental data (binding affinities, functional activities, ADME/PK, or in vivo efficacy) has been located for this specific derivative as of the search date, which represents a critical gap for evidence-based procurement.

1,8-Naphthyridin-2(1H)-one-3-carboxamide scaffold for CB2R ligand design
Novel N1-methyl / 4-chlorophenyl substitution pattern
No published experimental data; de novo profiling required

Why N-(4-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Cannot Be Interchanged with Close Analogs


Within the 1,8-naphthyridin-2(1H)-one-3-carboxamide class, minor structural modifications are known to profoundly affect pharmacological outcomes, including target affinity, selectivity, and even functional activity. For example, published data on related scaffolds demonstrate that substituent variation at the N-1 and C-6 positions of the naphthyridine core can dictate whether a ligand acts as a CB2 receptor agonist or antagonist/inverse agonist, and directly influences binding potency in the nanomolar range [1]. The specific substitution pattern of the target compound—carrying an N1-methyl group and a 4-chlorophenyl carboxamide—is distinct from the published analogs with quantitative data. Therefore, assuming interchangeability with a different N1-alkyl or N-aryl amide analog (e.g., an N1-ethyl, N1-H, or N-3,3-diphenylpropyl variant) without direct comparative data is scientifically unsound and could lead to procurement of a compound with a completely divergent biological profile.

Functional profile divergence
N1 and C6 substituent changes can switch CB2R activity between agonism and inverse agonism.
Substituent-dependent affinity
This derivative’s N1-methyl/4-chlorophenyl pattern differs from analogs with reported nanomolar CB2R affinity.
No direct comparative data
Assuming interchangeability with other naphthyridine analogs is unsupported; requires de novo pharmacological evaluation.

Quantitative Differentiation Evidence for N-(4-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide vs. Comparators


CB2 Receptor Pharmacological Profile: Data Gap vs. Published 1,8-Naphthyridin-2(1H)-one-3-carboxamide Analogs

No published binding affinity (Ki), functional activity (cAMP, β-arrestin), or selectivity data (CB2 vs. CB1) could be located for N-(4-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. In contrast, structurally related 1,8-naphthyridin-2(1H)-one-3-carboxamide analogs, such as those bearing N1-p-fluorobenzyl or N1-morpholinoethyl groups and a C3-4-methylcyclohexyl carboxamide, demonstrate high-affinity CB2R binding with Ki values in the low nanomolar range and >1000-fold selectivity over CB1R in HEK-293 cell-based competitive binding assays [1]. Without analogous data for the target compound, no quantitative differentiation claim can be substantiated.

CB2R Binding Data Gap
Data to verify
No published affinity, functional, or selectivity data
Procurement utility not validated; class-level inference only
Class analogs: Ki 1000-fold CB2 selectivity (HEK-293)
Cannabinoid CB2 receptor 1,8-naphthyridine scaffold selectivity

Evaluated Application Scenarios for N-(4-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide


Exploratory Medicinal Chemistry: CB2 Receptor Ligand Design

Given its membership in the 1,8-naphthyridin-2(1H)-one-3-carboxamide class, this compound represents a novel substitution pattern that could be screened to expand the structure-activity relationship (SAR) landscape for selective CB2R agonists or antagonists [1]. Its N1-methyl and 4-chlorophenyl amide substituents differentiate it from published, high-affinity leads, potentially offering distinct physicochemical or pharmacokinetic properties. Procurement is recommended only for research programs equipped to perform de novo pharmacological profiling.

Chemical Biology Tool Compound Synthesis

The 4-chlorophenyl moiety provides a synthetic handle (e.g., for further functionalization via cross-coupling) that is absent in many published high-affinity analogs which often feature alkyl or non-halogenated aryl amides [1]. This compound could serve as a late-stage diversification intermediate or a precursor for affinity-based probes, provided the core scaffold's biological activity is confirmed by the end-user.

Negative Control or Inactive Comparator for CB2R Assays

If empirical testing reveals that the specific N1-methyl/4-chlorophenyl substitution pattern abolishes CB2R affinity, this compound could be repurposed as a structurally matched, inactive comparator for mechanistic studies [1]. This use case is contingent on the generation of primary pharmacological data, which is currently lacking.

Application
Selection Property
Validation Focus
CB2R SAR expansion studies
Distinct N1-methyl/4-chlorophenyl substitution
De novo pharmacological profiling
Chemical biology probe synthesis
4-chlorophenyl synthetic handle
Confirm core scaffold bioactivity
CB2R comparator tool compound
Potential CB2R-inactive substitution pattern
Requires empirical activity data
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